molecular formula C13H13ClF3NO B2992455 3-(3-Chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one CAS No. 2309705-81-3

3-(3-Chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one

Cat. No.: B2992455
CAS No.: 2309705-81-3
M. Wt: 291.7
InChI Key: GNIGPVCMMBQHLT-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of azetidines These compounds are characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of Substituents: The chloro, fluoro, and difluoromethyl groups can be introduced through halogenation reactions using reagents like thionyl chloride, fluorine gas, or difluoromethylating agents.

    Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Batch vs. Continuous Processes: Choosing between batch and continuous processes based on the compound’s stability and reaction kinetics.

    Purification Techniques: Employing crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogen atoms can be substituted using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential use as a pharmaceutical agent due to its structural features that may interact with biological targets.

    Industry: Use in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function, potentially acting as an agonist or antagonist.

    Pathway Modulation: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-fluorophenyl)-1-[3-(trifluoromethyl)azetidin-1-yl]propan-1-one
  • 3-(3-Chloro-4-fluorophenyl)-1-[3-(methyl)azetidin-1-yl]propan-1-one

Uniqueness

The presence of the difluoromethyl group in 3-(3-Chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one may confer unique properties such as increased metabolic stability or altered binding affinity compared to similar compounds.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3NO/c14-10-5-8(1-3-11(10)15)2-4-12(19)18-6-9(7-18)13(16)17/h1,3,5,9,13H,2,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIGPVCMMBQHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=C(C=C2)F)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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